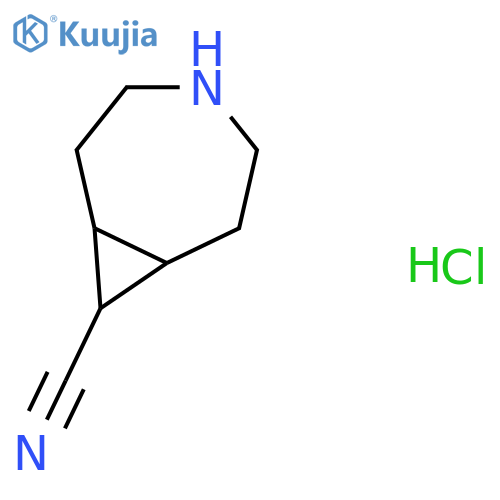

Cas no 2680534-62-5 (4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers)

2680534-62-5 structure

商品名:4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers

CAS番号:2680534-62-5

MF:C8H13ClN2

メガワット:172.655220746994

MDL:MFCD34183783

CID:5645851

PubChem ID:165942457

4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- EN300-28253264

- 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride

- 2680534-62-5

- 4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers

-

- MDL: MFCD34183783

- インチ: 1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H

- InChIKey: XNFGBJBKTYKMDD-UHFFFAOYSA-N

- ほほえんだ: Cl.N1CCC2C(C#N)C2CC1

計算された属性

- せいみつぶんしりょう: 172.0767261g/mol

- どういたいしつりょう: 172.0767261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 167

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.8Ų

4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28253264-0.25g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |

2680534-62-5 | 95.0% | 0.25g |

$1082.0 | 2025-03-19 | |

| 1PlusChem | 1P0281UH-5g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 5g |

$7897.00 | 2024-05-08 | |

| 1PlusChem | 1P0281UH-2.5g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 2.5g |

$5360.00 | 2024-05-08 | |

| Aaron | AR02822T-1g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 1g |

$3031.00 | 2025-02-15 | |

| 1PlusChem | 1P0281UH-10g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 10g |

$11681.00 | 2024-05-08 | |

| 1PlusChem | 1P0281UH-250mg |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 250mg |

$1400.00 | 2024-05-08 | |

| 1PlusChem | 1P0281UH-100mg |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 100mg |

$1000.00 | 2024-05-08 | |

| Aaron | AR02822T-10g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers |

2680534-62-5 | 95% | 10g |

$12950.00 | 2023-12-15 | |

| Enamine | EN300-28253264-5.0g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |

2680534-62-5 | 95.0% | 5.0g |

$6339.0 | 2025-03-19 | |

| Enamine | EN300-28253264-0.05g |

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride |

2680534-62-5 | 95.0% | 0.05g |

$581.0 | 2025-03-19 |

4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers 関連文献

-

1. Water

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

2680534-62-5 (4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量